![molecular formula C8H7BrN2 B1519774 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1111638-02-8](/img/structure/B1519774.png)
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a fused pyrrole-pyridine scaffold with a bromine atom at the 5-position and a methyl group at the 2-position (Fig. 1). Its molecular formula is C₈H₇BrN₂, with a molecular weight of 211.07 g/mol (CAS: 1111638-02-8). The bromine atom enhances electrophilic reactivity for cross-coupling reactions, while the methyl group influences steric and electronic properties, affecting solubility and binding interactions. This compound is widely used as an intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and other bioactive molecules.
Scientific Research Applications
Reaction Conditions and Yields
Reaction Type | Conditions | Yield |
---|---|---|
Suzuki Coupling | Reflux in THF with arylboronic acids | Up to 98.5% |
Fischer Cyclization | Various conditions depending on substituents | Variable yields |
Biological Activities
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine has been investigated for its biological activities, particularly in cancer therapy and as a kinase inhibitor.
Anti-Cancer Activity
Research has shown that derivatives of this compound exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance:
- Compound 4h demonstrated IC50 values of 7 nM against FGFR1, indicating strong potential for cancer treatment .
- In vitro studies revealed that this compound inhibited proliferation and induced apoptosis in breast cancer cell lines .
Kinase Inhibition
This compound also serves as a lead structure for developing inhibitors targeting SGK-1 kinase, which plays a crucial role in renal and cardiovascular diseases. Inhibition of SGK-1 can regulate electrolyte balance and cell proliferation associated with disease states .
Case Studies
Several studies have documented the synthesis and evaluation of this compound derivatives:
- Study on FGFR Inhibitors : A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their anti-cancer properties. The study highlighted the structure-activity relationship (SAR) that guided the optimization of these compounds for better efficacy against FGFRs .
- Anti-Thrombolytic Activity : Investigations into the anti-thrombolytic properties of related pyridine derivatives revealed that certain modifications could enhance their therapeutic profile, showcasing the versatility of the pyrrolo[2,3-b]pyridine framework .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, such as in medicinal chemistry where it might inhibit fibroblast growth factor receptors (FGFRs) in cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
- Structure : Methyl group at position 4 instead of 2.
- Properties: The 4-methyl isomer (CAS: 1150617-52-9) exhibits distinct electronic effects due to altered substituent proximity to the pyrrole nitrogen.
Alkyl Chain Variants: 5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine
- Structure : Ethyl group replaces methyl at position 2 (CAS: 1228666-29-2).
- Solubility : The ethyl group increases lipophilicity, improving solubility in organic solvents like dichloromethane and THF compared to the methyl analog.
- Reactivity : The longer alkyl chain may reduce steric hindrance, facilitating nucleophilic substitutions or metal-catalyzed couplings.
Halogen-Substituted Derivatives
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine : The iodine atom at position 3 (CAS: 1046831-94-0) enhances versatility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s superior leaving-group ability compared to bromine.
Carbaldehyde and Tosyl Derivatives
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (, Compound 9): The aldehyde group enables condensation reactions to form Schiff bases or hydrazones, useful in synthesizing imidazole-based inhibitors.
- 5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (, Compound 10): Tosyl protection enhances stability during Suzuki couplings, as seen in the synthesis of 5-aryl derivatives (e.g., Compound 11).
Boronic Ester Derivatives
- 5-Bromo-3-(pinacolatoboryl)-1H-pyrrolo[2,3-b]pyridine (CAS: MFCD10574985): This boronic ester facilitates iterative cross-coupling for constructing biphenyl or heterobiaryl systems, critical in optimizing kinase inhibitors.
FGFR Inhibitor Derivatives
- 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (): The trifluoromethyl group enhances hydrophobic interactions with FGFR1’s ATP-binding pocket, improving inhibitory potency compared to bromo-methyl analogs.
- N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (, Compound 8a): Demonstrates IC₅₀ < 100 nM against tyrosine kinases, highlighting the impact of nicotinamide side chains on target engagement.
Solubility Challenges
- Thieno[2,3-b]pyridine analogs () exhibit poor aqueous solubility, limiting their pharmacokinetic profiles. In contrast, 5-bromo-2-methyl derivatives show moderate solubility in DMSO (>10 mM), making them more suitable for in vitro assays.
Data Tables
Table 1: Structural and Physical Properties of Key Analogs
Biological Activity
5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant biological activity, particularly in oncology and cellular signaling pathways. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the pyrrolo[2,3-b]pyridine framework. Its molecular formula is with a molecular weight of approximately 198.06 g/mol. This structure contributes to its distinct chemical reactivity and biological activity, particularly its interactions with various biological targets.
Target of Action:
The primary target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation, activating several downstream signaling pathways including:
- RAS-MEK-ERK pathway
- Phospholipase C-gamma (PLCγ) pathway
- PI3K-Akt pathway
These pathways are crucial for cell proliferation, survival, and differentiation, making FGFRs significant targets in cancer therapy.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For example:
- Inhibition of Breast Cancer Cell Proliferation: The compound has shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis effectively.
Table 1: Inhibitory Activity Against Cancer Cell Lines
Cell Line | IC50 (nM) | Effect |
---|---|---|
Breast Cancer (4T1) | 712 | Inhibition of proliferation |
Osteosarcoma (HOS) | 2.5 | Cytotoxicity |
Prostate Carcinoma (LNCaP) | 1.5 | Cytotoxicity |
These results indicate strong potential for the compound as an anticancer agent.
Antimicrobial Activity
Certain derivatives of this compound have also demonstrated antimicrobial properties. In studies, analogs have shown efficacy against various microbial strains, suggesting that modifications to the core structure could enhance these activities further.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its low molecular weight. However, detailed pharmacokinetic studies are still required to fully understand its metabolism and excretion pathways in vivo.
Case Studies and Research Findings
Recent research has focused on synthesizing derivatives of this compound to explore their biological activities further. For instance:
- Study on FGFR Inhibition: A derivative exhibited potent FGFR inhibitory activity with IC50 values ranging from 7 to 712 nM, indicating strong potential for cancer treatment applications.
- Platinum Complexes: The compound has been utilized in synthesizing platinum(II) complexes which showed enhanced cytotoxicity compared to traditional cisplatin treatments in various cancer cell lines .
- DYRK1A Inhibition: Some derivatives have been identified as potent inhibitors of DYRK1A kinase, showcasing additional therapeutic avenues beyond oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via bromination of a pre-functionalized pyrrolo[2,3-b]pyridine scaffold. For example, bromination using N-bromosuccinimide (NBS) in polar aprotic solvents like DMF under reflux conditions (60–80°C) is common . Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 eq. brominating agent) and reaction time (4–12 hours). Post-synthesis purification via silica gel chromatography (heptane/ethyl acetate gradients) ensures high yields (75–90%) and purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodology : Use a combination of ¹H/¹³C NMR to identify substituent positions (e.g., methyl and bromine groups). Key NMR signals include downfield shifts for pyrrole protons (δ 8.3–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm) . X-ray crystallography (monoclinic P21/c space group) confirms planar geometry and hydrogen-bonding patterns in the solid state . Mass spectrometry (ESI-MS) validates molecular weight (241.04 g/mol) .
Q. What solvents and reagents are critical for functionalizing the pyrrolo[2,3-b]pyridine core?
- Methodology :
- Substitution reactions : Use NaH or K₂CO₃ in DMF for nucleophilic aromatic substitution (e.g., introducing aryl/alkynyl groups) .
- Cross-coupling : Suzuki-Miyaura reactions require Pd(PPh₃)₄, arylboronic acids, and K₂CO₃ in dioxane/water (105°C, 4–6 hours) .
- Protection/deprotection : Tosyl (TsCl) or benzyl groups stabilize the N1 position during multi-step syntheses .
Advanced Research Questions
Q. How do substitution patterns at the 3- and 5-positions affect biological activity in kinase inhibition studies?
- Methodology :
- Structure-activity relationship (SAR) : Compare analogs like 5-bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (IC₅₀ = 51 nM for kinase X) vs. 5-(3,4-dimethoxyphenyl)-1-tosyl derivatives (IC₅₀ = 12 nM). Electron-withdrawing groups (Br, NO₂) enhance electrophilicity, while methoxy groups improve solubility .
- In vitro assays : Use HEK293 cells transfected with target kinases, measuring phosphorylation inhibition via Western blot .
Q. What experimental strategies resolve contradictions in reported synthetic yields for N1-alkylated derivatives?
- Methodology :
- Controlled reaction parameters : Re-examine alkylation using NaH/MeI in THF (0°C to rt) vs. phase-transfer catalysts (Bu₄N⁺HSO₄⁻), which improve yields from 36% to 99% .
- Byproduct analysis : LC-MS identifies side products (e.g., di-alkylated species) when excess alkylating agents are used .
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodology :
- Docking studies : Use AutoDock Vina to predict binding poses in cytochrome P450 (CYP3A4) active sites. Methyl groups at C2 reduce steric hindrance, while bulky substituents at C5 decrease metabolic clearance .
- ADMET prediction : SwissADME calculates logP (2.1–3.5) and solubility (LogS = -4.5 to -3.2), prioritizing derivatives with balanced lipophilicity .
Q. What are the challenges in scaling up multi-step syntheses, and how can they be mitigated?
- Methodology :
Properties
IUPAC Name |
5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6-3-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLFWGLFINYFHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670449 | |
Record name | 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111638-02-8 | |
Record name | 2-Methyl-5-bromo-7-azaindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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